Ethyl 4-amino-3-chloro-5-nitrobenzoate

Vue d'ensemble

Description

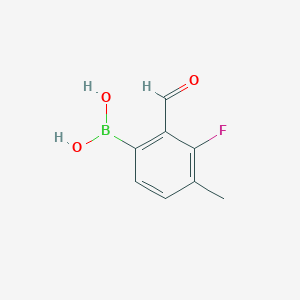

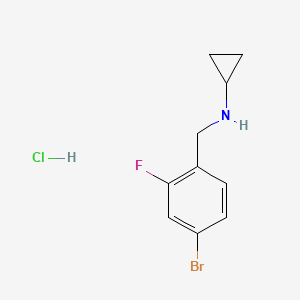

Ethyl 4-amino-3-chloro-5-nitrobenzoate is a chemical compound with the molecular formula C9H9ClN2O4 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine (ethyl p-aminobenzoate), has been reported in the literature . The process involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .

Molecular Structure Analysis

The molecular weight of Ethyl 4-amino-3-chloro-5-nitrobenzoate is 244.63 g/mol. The InChI Code is not available .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .

Physical And Chemical Properties Analysis

Ethyl 4-amino-3-chloro-5-nitrobenzoate is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.

Applications De Recherche Scientifique

Electrosynthesis and Compound Formation

- The electrochemical behavior of related compounds, such as 1-ethyl-4-nitro-3-cyanopyrazole, is studied, demonstrating how various amine derivatives can be synthesized through electroreduction processes. This showcases the potential of using similar electrochemical approaches for Ethyl 4-amino-3-chloro-5-nitrobenzoate (Mikhal’chenko et al., 2007).

Synthesis of Medicinal Compounds

- Research into the synthesis of Dabigatran Etexilate, a well-known anticoagulant drug, indicates the relevance of similar nitrobenzoic acid derivatives in pharmaceutical synthesis (Chen Guohua, 2013). This illustrates the potential role of Ethyl 4-amino-3-chloro-5-nitrobenzoate in developing medical treatments.

Nonlinear Optical Properties

- Studies on chromophores like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene reveal significant nonlinear optical properties. This suggests potential applications of Ethyl 4-amino-3-chloro-5-nitrobenzoate in the field of photonics and optoelectronics (Y. Yan, 2003).

Synthesis of Anticancer Agents

- Ethyl 4-amino-3-chloro-5-nitrobenzoate might be relevant in synthesizing anticancer compounds, as similar pyrido compounds have been studied for their effects on cancer cell proliferation and leukemia treatment (Temple et al., 1983).

Gastroprokinetic Agent Metabolites

- Research on mosapride, a gastroprokinetic agent, shows the synthesis of related metabolites, highlighting potential applications of Ethyl 4-amino-3-chloro-5-nitrobenzoate in studying drug metabolism (Kato et al., 1996).

Industrial Synthesis Processes

- The compound's potential in industrial synthesis is evidenced by methods used for synthesizing benzocaine, where similar nitrobenzoates are crucial intermediates (Chen Bi-fe, 2015).

Anti-Gastric Cancer Activity

- A study on ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, derived from a similar compound, shows anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Molluscicidal Properties

- Ethyl 4-amino-3-chloro-5-nitrobenzoate could be relevant in studies related to molluscicidal properties, as indicated by research on thiazolo[5,4-d]pyrimidines, which share a similar chemical framework (El-bayouki & Basyouni, 1988).

Synthesis of Pesticides

- The synthesis of chlorantraniliprole, a pesticide, from related nitrobenzoic acid derivatives suggests potential applications in agricultural chemistry (Chen Yi-fen et al., 2010).

Safety And Hazards

Ethyl 4-amino-3-chloro-5-nitrobenzoate should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

ethyl 4-amino-3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAWZQFZCRXDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-chloro-5-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)

![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)

![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)